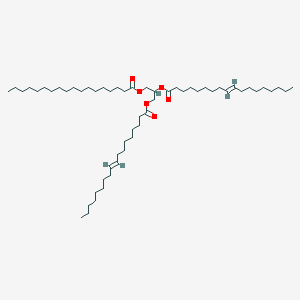

1,2-二油酰基-3-硬脂酰基-rac-甘油

描述

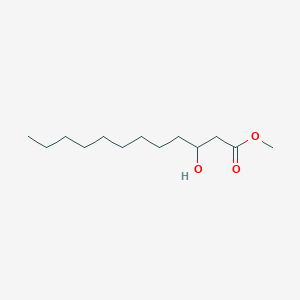

1,2-Dioleoyl-3-stearoyl-rac-glycerol is a triglyceride.

科学研究应用

食品工业

该化合物已在葵花籽油、玉米油和大豆油中发现 . 由于其稳定性和营养特性,它被应用于食品工业。

药物开发

1,2-二油酰基-3-硬脂酰基-rac-甘油被用于药物开发 . 它是一种高纯度的脂类标准品,这意味着它被用作脂类研究和药物开发中的参考物质 .

脂类研究

该化合物是一种三酰甘油,在sn-1和sn-2位含有油酸,在sn-3位含有硬脂酸 . 它被用于脂类研究,以研究脂类在健康和疾病中的作用 .

蛋白激酶C激活

1,2-二油酰基-rac-甘油是一种二酰基甘油,在sn-1和sn-2位含有油酸,它有效地结合C1结构域,激活传统的蛋白激酶C形式 . 这表明1,2-二油酰基-3-硬脂酰基-rac-甘油可能具有类似的特性。

DAG激酶和多底物脂类激酶的底物

1,2-二油酰基-rac-甘油作为DAG激酶和多底物脂类激酶的底物 . 这表明1,2-二油酰基-3-硬脂酰基-rac-甘油也可能作为这些酶的底物。

癌症研究

在偶氮甲烷诱导的大鼠结直肠癌发生小鼠模型中,在肿瘤组织中发现了1-硬脂酰基-rac-甘油(一种在sn-1位含有硬脂酸的单酰基甘油)的水平降低 . 这表明1,2-二油酰基-3-硬脂酰基-rac-甘油也可能与癌症研究有关。

透皮给药

1-硬脂酰基-rac-甘油已被用于大鼠中用于阿霉素透皮递送的转运体的组成,导致阿霉素在淋巴结、脾脏和心脏中积累 . 这表明1,2-二油酰基-3-硬脂酰基-rac-甘油也可用于透皮给药系统。

神经系统疾病

患有炎症性脱髓鞘疾病多发性硬化症(MS)、视神经脊髓炎谱系疾病(NMOSD)和特发性横贯性脊髓炎(ITM)的患者的脑脊液中1-硬脂酰基-rac-甘油的水平升高<a aria-label="3: " data-citationid

安全和危害

No special measures are required for handling 1,2-Dioleoyl-3-stearoyl-rac-glycerol . After inhalation, fresh air should be supplied and a doctor should be consulted in case of complaints . The product generally does not irritate the skin . After eye contact, the opened eye should be rinsed for several minutes under running water . If symptoms persist after swallowing, a doctor should be consulted .

作用机制

1,2-Dioleoyl-3-stearoyl-rac-glycerol, also known as 9-Octadecenoic acid (9Z)-, 1,1’-[1-[[(1-oxooctadecyl)oxy]methyl]-1,2-ethanediyl] ester, is a triacylglycerol . It features oleic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position .

Target of Action

As a triacylglycerol, it is likely to be involved in lipid metabolism and energy storage .

Mode of Action

As a triacylglycerol, it may be hydrolyzed by lipases to release fatty acids and glycerol, which can then be metabolized for energy or used in various cellular processes .

Biochemical Pathways

1,2-Dioleoyl-3-stearoyl-rac-glycerol is likely to be involved in the lipid metabolism pathway. Upon hydrolysis, the released fatty acids can enter the beta-oxidation pathway to produce acetyl-CoA, which can then enter the citric acid cycle for energy production .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestine, distributed in the body via lipoproteins, metabolized in the liver, and excreted in the form of carbon dioxide and water .

Result of Action

The molecular and cellular effects of 1,2-Dioleoyl-3-stearoyl-rac-glycerol’s action are likely related to energy production and lipid metabolism. The hydrolysis of this compound can provide fatty acids for beta-oxidation, leading to the production of ATP .

Action Environment

Environmental factors such as diet and physical activity can influence the action, efficacy, and stability of 1,2-Dioleoyl-3-stearoyl-rac-glycerol. A diet high in fats may increase the levels of this compound, while physical activity may increase its metabolism .

生化分析

Biochemical Properties

The role of 1,2-Dioleoyl-3-stearoyl-rac-glycerol in biochemical reactions is not well-documented in the literature. As a triacylglycerol, it is likely involved in lipid metabolism and energy storage. Triacylglycerols are the main constituents of body fat in humans and other animals, as well as vegetable fat . They are also a major group of storage lipids in plants .

Cellular Effects

They serve as a reservoir of fatty acids that can be mobilized to meet a cell’s needs for membrane biosynthesis or energy production .

Molecular Mechanism

As a triacylglycerol, it is likely metabolized via lipolysis to release glycerol and fatty acids, which can then be used in various cellular processes .

Metabolic Pathways

1,2-Dioleoyl-3-stearoyl-rac-glycerol, as a triacylglycerol, is likely involved in the triacylglycerol metabolic pathway. This pathway includes the synthesis and degradation of triacylglycerols, processes that are critical for the storage and utilization of energy .

Transport and Distribution

Triacylglycerols are typically stored in cells in the form of lipid droplets and can be distributed throughout the body via the bloodstream .

Subcellular Localization

Triacylglycerols are typically stored in cells in the form of lipid droplets, which are dynamic organelles that can be found in almost all cell types .

属性

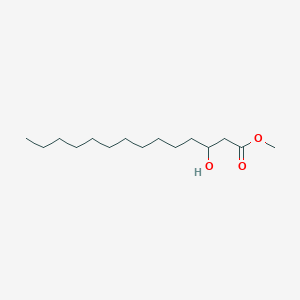

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYNHWWNZNIGDAQ-CDAVXRBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H106O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301304862 | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2410-28-8 | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dioleoyl-3-stearoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301304862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

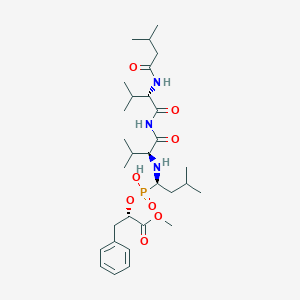

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)

![1-[(1S,3R)-2,2-dichloro-1,3-bis(4-methoxyphenyl)cyclopropyl]-4-phenylmethoxybenzene](/img/structure/B142829.png)

![N-(2,6-Dichloro-3-methylphenyl)-5,7-dichloro-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B142842.png)